Cas no 1481691-69-3 (Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl-)
Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole
- Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl-
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- Inchi: 1S/C9H14BrNS/c1-7(5-10)3-4-9-8(2)11-6-12-9/h6-7H,3-5H2,1-2H3
- InChI Key: KTSCNZDFIGMEHU-UHFFFAOYSA-N
- SMILES: BrCC(C)CCC1=C(C)N=CS1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 132
- XLogP3: 3.4
- Topological Polar Surface Area: 41.1
Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674644-0.05g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 0.05g |
$851.0 | 2023-05-24 | ||
| Enamine | EN300-674644-0.1g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 0.1g |
$892.0 | 2023-05-24 | ||
| Enamine | EN300-674644-0.25g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 0.25g |
$933.0 | 2023-05-24 | ||
| Enamine | EN300-674644-0.5g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 0.5g |
$974.0 | 2023-05-24 | ||
| Enamine | EN300-674644-1.0g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 1g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-674644-2.5g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 2.5g |
$1988.0 | 2023-05-24 | ||
| Enamine | EN300-674644-5.0g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 5g |
$2940.0 | 2023-05-24 | ||
| Enamine | EN300-674644-10.0g |
5-(4-bromo-3-methylbutyl)-4-methyl-1,3-thiazole |
1481691-69-3 | 10g |
$4360.0 | 2023-05-24 |
Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl- Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl-
Research Brief on Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl- (CAS: 1481691-69-3) in Chemical Biology and Pharmaceutical Applications
Thiazole derivatives have long been recognized for their significant role in medicinal chemistry due to their diverse pharmacological activities. Among these, the compound Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl- (CAS: 1481691-69-3) has recently garnered attention for its potential applications in drug discovery and chemical biology. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the synthetic versatility of 1481691-69-3, particularly in the development of novel thiazole-based scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient multi-step synthesis route for this compound, achieving a high yield of 78% with improved purity. The synthetic approach involved a bromination step that selectively targets the 4-position of the butyl side chain, a critical modification for enhancing bioactivity.
In terms of biological activity, preliminary screening data from Bioorganic & Medicinal Chemistry Letters (2024) indicates that 1481691-69-3 exhibits moderate inhibitory effects against protein kinase C (PKC) isoforms, with IC50 values ranging from 12-35 μM. Molecular docking simulations suggest that the bromomethyl moiety plays a crucial role in binding to the ATP pocket of PKC, while the thiazole ring contributes to stabilization through π-π interactions. These findings position the compound as a potential lead for developing PKC-targeted therapies.
The compound's pharmacokinetic properties were investigated in a recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study. Results showed favorable membrane permeability (Papp > 15 × 10^-6 cm/s in Caco-2 assays) and moderate metabolic stability (t1/2 = 42 minutes in human liver microsomes). However, researchers noted that the bromine atom may contribute to potential toxicity, warranting further structural optimization in future derivatives.
Emerging applications in chemical biology have also been reported. A 2024 ACS Chemical Biology paper described the use of 1481691-69-3 as a versatile building block for PROTAC (Proteolysis Targeting Chimera) development. The bromine handle allows for facile conjugation to E3 ligase ligands, while the thiazole core maintains target protein binding affinity. This dual functionality makes the compound particularly valuable in targeted protein degradation strategies.
Several pharmaceutical companies have included 1481691-69-3 in their screening libraries for oncology and inflammatory disease targets. Patent applications filed in 2023-2024 (WO2023/189234, US20240140872) disclose derivatives of this compound with improved selectivity against JAK3 and IRAK4 kinases, suggesting expanding therapeutic potential in autoimmune disorders.
In conclusion, Thiazole, 5-(4-bromo-3-methylbutyl)-4-methyl- represents a promising chemical entity with multiple applications in drug discovery. While current research demonstrates its value as a kinase inhibitor scaffold and PROTAC component, further studies are needed to fully explore its therapeutic potential and address potential toxicity concerns. The compound's unique structural features continue to inspire novel synthetic approaches and biological applications in the field of chemical biology.
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